molecular formula C14H14N4O2S B2924161 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one CAS No. 1105218-58-3

4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one

Cat. No. B2924161
CAS RN: 1105218-58-3
M. Wt: 302.35
InChI Key: MJPAIFHMEOYLIL-UHFFFAOYSA-N
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Description

“4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one” is a compound that falls under the category of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound has a molecular formula of C14H14N4O2S and a molecular weight of 302.35.

Scientific Research Applications

Antimicrobial Agents

The thiazole moiety is known for its antimicrobial properties. Research has shown that derivatives of thiazole, including 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one , can be effective against a range of microbial strains. These compounds have been evaluated for their direct antimicrobial activity and their ability to prevent biofilm formation, which is crucial in combating antibiotic-resistant bacteria .

Pharmacological Studies

In pharmacology, this compound has been used to design and synthesize novel molecules with potential therapeutic applications. For instance, it has been incorporated into hybrids with norfloxacin to enhance the antimicrobial activity of the latter. These hybrids aim to provide a new binding mode to DNA gyrase, leading to a more potent antibacterial effect .

Antipsychotic Research

The compound’s structure has been utilized in the synthesis of atypical antipsychotic agents. It has been part of studies to develop new chemical entities with affinities for D2 and 5-HT2A receptors, which are important targets in the treatment of schizophrenia and other psychotic disorders .

Biochemical Applications

In biochemistry, 4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one has been involved in studies related to enzyme inhibition and receptor-ligand interactions. Its role in the synthesis of kinase inhibitors, for example, highlights its importance in the development of treatments for diseases where kinase activity is dysregulated.

Molecular Biology

This compound has been a part of molecular biology research, particularly in the study of DNA interactions and gene expression. Its potential to bind with DNA gyrase makes it an interesting candidate for studying bacterial DNA replication and transcription processes .

Chemical Synthesis

In the field of chemistry, the compound serves as a building block for synthesizing various derivatives with enhanced properties. Its reactivity and ability to form stable structures make it a valuable component in the creation of new materials and chemical entities with specific functions .

Future Directions

Thiazoles continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives, including “4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one”, and studying their biological activities. This could lead to the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

4-(2-anilino-1,3-thiazole-4-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c19-12-8-18(7-6-15-12)13(20)11-9-21-14(17-11)16-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPAIFHMEOYLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(Phenylamino)thiazole-4-carbonyl)piperazin-2-one

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